7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Triazines are a group of heterocyclic compounds that have been studied for their potential in medicinal chemistry . They are known to be building blocks in the design of biologically important organic molecules . The compound you mentioned seems to be a derivative of triazine, with additional functional groups attached.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications
Synthesis and Structural Analysis
A study on the synthesis and spectroscopic studies of related triazine compounds, including crystal structure analysis, has been conducted. These compounds demonstrate significant interactions through hydrogen bonds and N-H---O bridges, highlighting their potential for forming complex structures and applications in crystal engineering and molecular design (Abushamleh, Shihada, & Weller, 2003).
Research on methyl rearrangement of methoxy-triazines in both solid and liquid states provides insights into their thermal behavior, crucial for understanding the stability and reactivity of these compounds under various conditions (Handelsman-Benory et al., 2000).
Potential Medicinal Applications
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, demonstrating significant COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This research suggests a potential pathway for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. These compounds represent a novel class of pseudopeptidic triazines, which might have implications in the development of new pharmaceuticals (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Chemical Reactions and Mechanisms
Research into an efficient one-pot, four-component synthesis of {[(1H‐1,2,3‐Triazol-4-yl)methoxy]phenyl}‐1H‐pyrazolo[1,2‐b]phthalazine-5,10‐dione derivatives has been conducted, showcasing a method for generating complex molecules, which could be applied in the design of novel compounds with specific functionalities (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
A novel acid-catalyzed O-benzylating reagent with the smallest unit of imidate structure has been developed, demonstrating an innovative approach to benzyl ether formation. This method could streamline the synthesis of benzylated derivatives, which are valuable in pharmaceutical chemistry (Yamada, Fujita, & Kunishima, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-14(2)26-16-17(21-19(26)25(22-13)10-11-29-4)23(3)20(28)24(18(16)27)12-15-8-6-5-7-9-15/h5-9,14H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZHVJZHJINJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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